molecular formula C11H10N2O2S2 B5600649 1,3-dimethyl-5-(2-thienylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

1,3-dimethyl-5-(2-thienylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B5600649
M. Wt: 266.3 g/mol
InChI Key: PRUHFDRJHVCLES-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1,3-dimethyl-5-(2-thienylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione often involves multistep processes starting from readily available precursors. For example, O'Rourke et al. (2018) described a two-step synthesis of the thieno[2,3-d]pyrimidinedione core, starting from a mercaptouracil derivative, followed by thio-alkylation and cyclisation steps to introduce various substituents on the thiophene ring (O'Rourke et al., 2018).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through various spectroscopic and analytical techniques. Asiri and Khan (2010) confirmed the structure of a closely related compound by elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis, showcasing the utility of these methods in determining molecular structures (Asiri & Khan, 2010).

Chemical Reactions and Properties

Chemical reactions involving the thieno[2,3-d]pyrimidinedione core often lead to the formation of various derivatives with potential bioactive properties. Dotsenko et al. (2013) discussed reactions leading to pyrimidine-5-carboxamide derivatives, showcasing the chemical versatility of this core structure (Dotsenko et al., 2013).

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidinedione derivatives, such as solubility, melting points, and stability, are crucial for their application in medicinal chemistry and material science. Noguchi et al. (1990) characterized the cycloaddition reactions and physical properties of dihydropyrimidinedione intermediates, providing insights into the physicochemical characteristics of these compounds (Noguchi et al., 1990).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations of thieno[2,3-d]pyrimidinedione derivatives, are essential for their practical applications. Studies like those by Akramov et al. (2016) on the synthesis of novel 2-substituted thieno[2,3-d]pyrimidine-4-ones contribute valuable data on the chemical behavior of these compounds (Akramov et al., 2016).

properties

IUPAC Name

1,3-dimethyl-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S2/c1-12-9(14)8(6-7-4-3-5-17-7)10(15)13(2)11(12)16/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUHFDRJHVCLES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=CS2)C(=O)N(C1=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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